molecular formula C19H24N2O4S2 B2941867 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941900-37-4

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2941867
CAS RN: 941900-37-4
M. Wt: 408.53
InChI Key: NJWNOHIABXLVIG-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as ETSQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ETSQ is a sulfonamide derivative that possesses a tetrahydroquinoline moiety, which is known to have biological activity.

Scientific Research Applications

Chemical Structure and Interactions

The compound demonstrates significant chemical interactions that contribute to its potential applications in scientific research. For instance, studies on similar sulfonamide derivatives highlight the importance of intramolecular and intermolecular hydrogen bonding in determining their structural conformations and reactivity (Gelbrich, Haddow, & Griesser, 2011). These interactions are crucial for synthesizing compounds with desired properties and for understanding their mechanisms of action in biological systems.

Synthesis and Applications in Cancer Research

Research on sulfonamide fragments, including structures related to 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, has revealed their potential in synthesizing compounds with pro-apoptotic effects in cancer cells. These effects are mediated through the activation of critical signaling pathways, such as p38 and ERK phosphorylation, indicating a promising avenue for developing new anticancer agents (Cumaoğlu et al., 2015).

Synthesis of Derivatives and Biological Screening

The compound's framework facilitates the synthesis of various derivatives with potential biological activities. Studies have shown that derivatives of tetrahydroquinoline and sulfonamide moieties possess antimicrobial properties, underscoring their potential in addressing antibiotic resistance and developing new antimicrobial agents (Unnamed authors, 2019). Further, the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety has led to compounds with significant enzyme inhibitory activities, highlighting their therapeutic potential in various diseases (Irshad et al., 2016).

Metal Complexation and Molecular Probing

The sulfonamide group in compounds like 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide plays a significant role in forming complexes with metals, which can be utilized in various fields including imaging and sensor technology. Studies on Mn2+ complexes containing sulfonamide groups have shown pH-responsive relaxivity, making them suitable for use in MRI contrast agents and for studying physiological changes in biological systems (Uzal-Varela et al., 2020).

properties

IUPAC Name

4-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-3-15-7-10-18(11-8-15)27(24,25)20-17-9-12-19-16(14-17)6-5-13-21(19)26(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWNOHIABXLVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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